(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one
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Description
(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one, also known as menthone, is a cyclic monoterpene ketone that is widely used in various industries such as perfumery, flavoring, and pharmaceuticals. The unique structure of menthone makes it an important intermediate for the synthesis of other compounds.
Scientific Research Applications
Norcantharidin (NCTD), related to (1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one, showcases potential as an anticancer agent. Its derivatives, through structural modification, exhibit promising anticancer activities by inhibiting protein phosphatases 1, 2A, 2B, and 5. This leads to reduced side effects like myelosuppression, indicating NCTD as a significant lead compound for cancer therapy development (Deng & Tang, 2011).
Selective Catalytic Oxidation of Cyclohexene
The chemical industry benefits from the oxidation products of cyclohexene, such as 7-oxabicyclo[4.1.0]heptane, which are key intermediates in various applications. Controlled and selective catalytic oxidation processes that yield these products are of significant value, highlighting the importance of research for efficient synthesis methods in both academic and industrial settings (Cao et al., 2018).
Psychedelics and Anti-inflammatory Properties
Emerging research suggests a role for serotonin 5-HT2A receptor agonists, including compounds structurally related to (1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one, in treating inflammatory disorders. Activation of the 5-HT2A receptor has shown potent anti-inflammatory effects in animal models, indicating a novel therapeutic approach for inflammation-related conditions (Flanagan & Nichols, 2018).
Aromatization in Chemical Synthesis
The aromatization of cycloheptane and similar compounds over platinum-alumina catalysts demonstrates the importance of these reactions in producing aromatic hydrocarbons. This process, differing from that over chromia-alumina catalysts, provides insights into the mechanism of hydrocarbon transformation, crucial for chemical synthesis and industrial applications (Pines & Nogueira, 1981).
Norbornane Compounds in Drug Research
Norbornane compounds, structurally related to (1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one, have gained interest in pharmaceutical research due to their unique molecular shape and fixed position of substituents. These compounds are studied for their potential medicinal uses and serve as models for understanding structure-activity relationships (Buchbauer & Pauzenberger, 1991).
properties
IUPAC Name |
(1R,5S)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-8(2)6(9)5-3-4-10-7(5)8/h5,7H,3-4H2,1-2H3/t5-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUYIUUEKIEMMA-IYSWYEEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C1=O)CCO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2[C@@H](C1=O)CCO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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